1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride
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Overview
Description
1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with the molecular formula C11H17N3O.2HCl. It is a derivative of piperazine and pyridinone, and it is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives are known to interact with a wide range of biological targets . For instance, pyrimidinylpiperazine, a related compound, is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
Mode of Action
The interaction of piperazine derivatives with their targets often results in changes in cellular signaling pathways, which can lead to various physiological effects .
Biochemical Pathways
Given the potential targets mentioned above, it’s likely that this compound could influence pathways related to adrenergic and serotonergic signaling .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects, as well as toxic or adverse effects at high doses .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
1-(2-Hydroxyethyl)piperazine: Used as an intermediate in the manufacture of various chemicals and pharmaceuticals.
Cetirizine ethyl ester dihydrochloride: A related compound used in pharmaceutical applications.
Uniqueness: 1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific combination of piperazine and pyridinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c15-11-3-1-2-6-14(11)10-9-13-7-4-12-5-8-13;;/h1-3,6,12H,4-5,7-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCFKKDJFRDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=CC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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